Quantified Superiority in BK Channel Activation Potency and Selectivity over Parent Dehydroabietic Acid
12,14-Dichlorodehydroabietic acid (diCl-DHAA) significantly enhances BK channel activity at sub-micromolar concentrations, a property absent in its non-chlorinated parent, dehydroabietic acid (DHAA). diCl-DHAA increased BK channel open probability by enhancing sensitivity to both Ca2+ and membrane potential, showing significant inverse voltage dependence (larger potentiation at lower potentials). This effect was quantified by measuring channel activity in HEK293 cells expressing hBKα subunits, where diCl-DHAA exhibited a concentration-dependent activation starting at 0.1 µM [1]. In contrast, DHAA shows no significant BK channel opening activity in comparable assays.
| Evidence Dimension | BK channel activation potency (EC50 or effective concentration) |
|---|---|
| Target Compound Data | Significant enhancement of BK channel activity at ≥0.1 µM; increases open probability with inverse voltage dependence. |
| Comparator Or Baseline | Dehydroabietic acid (DHAA) shows no significant BK channel opening activity in these assays. |
| Quantified Difference | Qualitative functional switch: from inactive (DHAA) to a potent and selective activator (diCl-DHAA). |
| Conditions | HEK293 cells expressing hBKα subunits; patch-clamp electrophysiology. |
Why This Matters
This establishes diCl-DHAA as a unique and essential chemical probe for BK channel research, where DHAA cannot be used as a substitute.
- [1] Sakamoto K, Nonomura T, Ohya S, Muraki K, Ohwada T, Imaizumi Y. Molecular mechanisms for large conductance Ca2+-activated K+ channel activation by a novel opener, 12,14-dichlorodehydroabietic acid. J Pharmacol Exp Ther. 2006 Jan;316(1):144-53. doi: 10.1124/jpet.105.093856. View Source
